N'-hydroxythiophene-3-carboximidamide
Description
N'-Hydroxythiophene-3-carboximidamide (CAS: 58905-71-8) is a thiophene-derived compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol . It is structurally characterized by a thiophene ring substituted at the 3-position with a carboximidamide group bearing a hydroxylamine moiety. This compound is widely utilized in proteomics research due to its role as a reactive intermediate in synthesizing thiophene-based probes and inhibitors .
Properties
IUPAC Name |
N'-hydroxythiophene-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUDAATMCQZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-hydroxythiophene-3-carboximidamide typically involves the reaction of thiophene-3-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to facilitate the formation of the hydroxyimino group.
Industrial Production Methods: Industrial production of (Z)-N’-hydroxythiophene-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-N’-hydroxythiophene-3-carboximidamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; often requires a catalyst or base to facilitate the reaction.
Major Products:
Oxidation: Oxo derivatives of the thiophene ring.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-N’-hydroxythiophene-3-carboximidamide can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress pathways.
Medicine:
Drug Development: Due to its unique structure, (Z)-N’-hydroxythiophene-3-carboximidamide is being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry:
Materials Science: The compound can be used in the synthesis of conductive polymers and other advanced materials due to its electronic properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (Z)-N’-hydroxythiophene-3-carboximidamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Key Properties :
- Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
- Storage : Requires standard laboratory storage conditions, though specific temperature guidelines are unspecified .
- Purity : Commercially available at 96% purity (e.g., Combi-Blocks catalog: ST-3964) .
Structural Analogues
(Z)-N'-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide
- CAS : 1563665-25-7
- Molecular Formula : C₇H₇F₃N₂OS
- Key Differences: Incorporates a trifluoromethyl (-CF₃) group at the 2-position of the thiophene ring.
- Applications: Not explicitly stated, but trifluoromethyl groups are often used to improve pharmacokinetic properties in drug discovery.
N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide
- CAS: Not provided (PDB ID: 4OB)
- Molecular Formula : C₁₄H₁₁F₃N₂O
- Key Differences : Replaces the thiophene ring with a benzene ring and adds a phenyl group at the N'-position. The trifluoromethyl group at the 3-position increases hydrophobicity and steric bulk, altering binding affinity in biological systems .
- Applications : Likely used in medicinal chemistry for target-specific interactions.
4-Hydroxythiophene-2-carboxylic Acid
- CAS : 40748-90-1
- Molecular Formula : C₅H₄O₃S
- Key Differences : Features a carboxylic acid group instead of a carboximidamide. This enhances acidity (pKa ~2-3) and solubility in aqueous media, making it suitable for coordination chemistry or polymer synthesis .
Functional and Reactivity Comparison
Purity and Commercial Availability
- This compound : 96% purity (Combi-Blocks) .
- 4-Hydroxythiophene-2-carboxylic Acid Methyl Ester : 98% purity (CAS: 5118-04-7) .
- N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide: No purity data available .
Hazard Profiles
Biological Activity
N'-hydroxythiophene-3-carboximidamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
This compound is characterized by its molecular formula and a molecular weight of approximately 142.18 g/mol. The compound features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—attached to a hydroxylamine functional group and a carboximidamide moiety. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.
- Protein Interactions : It plays a role in proteomics research, where it is used to study protein interactions and functions, potentially influencing protein synthesis and degradation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | |
| Proteomics Research | Used to study protein interactions and functions | |
| Antimicrobial Effects | Potential activity against various microbial strains |
Case Study 1: Proteomics Research
In a study focusing on proteomics, this compound was utilized to investigate its effects on protein interactions within cellular systems. The findings indicated that the compound could modulate enzyme activities, suggesting potential applications in drug development aimed at diseases where enzyme regulation is crucial.
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial properties of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated promising antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
